Dibenzotetrathiafulvalene

Beschreibung

Contextualization within Organic Electronics and Molecular Conductors Research

Organic electronics has emerged as a significant area of research, offering the potential for low-cost, lightweight, and flexible electronic devices. aip.org A key area within this field is the study of molecular conductors, which are organic materials capable of conducting electricity. chimia.ch Organic charge-transfer (CT) complexes, formed by combining electron donor (D) and electron acceptor (A) molecules, have been a major focus of this research for decades. iucr.org These materials exhibit a range of intriguing properties, including photoconductivity, tunable semiconductivity, and even metallicity, making them suitable for a variety of electronic applications. iucr.orgnih.gov

The performance of organic electronic devices, such as organic field-effect transistors (OFETs), is heavily reliant on the charge carrier mobility of the organic semiconductor used. aip.org Single-crystal organic semiconductors often exhibit higher mobilities due to their high degree of molecular order. aip.org The study of compounds like DBTTF, which can form highly ordered crystalline structures, is therefore crucial for advancing the capabilities of organic electronics. aip.orgchimia.ch

Significance of Tetrathiafulvalene (B1198394) (TTF) Derivatives as Foundational Electron Donors

Tetrathiafulvalene (TTF) and its derivatives are cornerstone building blocks in materials chemistry, primarily known for their exceptional electron-donating properties. rsc.orgtandfonline.com The TTF unit can undergo two sequential and reversible oxidation steps to form a stable radical cation (TTF•+) and then a dication (TTF2+). chimia.chnih.gov This ability to readily donate electrons makes TTF derivatives fundamental components in the creation of electrically conducting materials, particularly in the formation of charge-transfer complexes. mdpi.comnih.gov

The initial discovery of the first "organic metal," a complex of TTF and tetracyano-p-quinodimethane (TCNQ), spurred the synthesis of a vast number of TTF derivatives. tandfonline.com While early research focused on enhancing the electron-donating capacity of TTF analogues to improve the conductivity of their salts and CT complexes, the versatility of TTF chemistry has since expanded. tandfonline.com TTF derivatives are now integral to the development of a wide range of functional materials, including those with applications in supramolecular chemistry, molecular machines, and sensors. rsc.orgnih.gov The planar structure of TTF derivatives facilitates the formation of ordered stacks in the solid state, which is essential for efficient charge transport. chimia.chnih.gov

Overview of Dibenzotetrathiafulvalene as a Prominent Research Compound

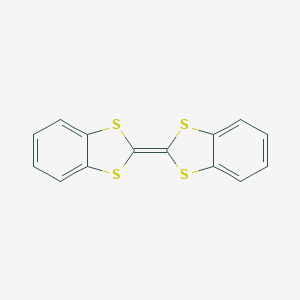

This compound (DBTTF) is a specific derivative of TTF where benzene (B151609) rings are fused to the outer edges of the TTF core. This structural modification influences its electronic properties and solid-state packing, making it a compound of significant research interest. aip.org DBTTF is utilized as an organic electronic material to form semiconducting charge-transfer salts with electron-accepting materials like TCNQ and its fluorinated derivatives. sigmaaldrich.comchemicalbook.com

DBTTF has been successfully used to fabricate single-crystal OFETs that exhibit high field-effect mobilities, demonstrating its potential for use in low-cost electronics. aip.org It forms charge-transfer complexes with various acceptors, including pyromellitic dianhydride (PMDA) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), leading to materials with diverse structural and electronic properties. iucr.orgnih.govnist.gov For instance, the charge-transfer complex of DBTTF with TCNQ can exist in different crystalline forms, known as polymorphs, which exhibit distinct optoelectronic properties. nih.govnist.gov The study of DBTTF and its complexes continues to provide valuable insights into structure-property relationships in organic electronic materials.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1,3-benzodithiol-2-ylidene)-1,3-benzodithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8S4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIRUXIWCFZJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)SC(=C3SC4=CC=CC=C4S3)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179388 | |

| Record name | 1,3-Benzodithiole, 2-(1,3-benzodithiol-2-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24648-13-3 | |

| Record name | Dibenzotetrathiafulvalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024648133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodithiole, 2-(1,3-benzodithiol-2-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzodithiole, 2-(1,3-benzodithiol-2-ylidene)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Dibenzotetrathiafulvalene

Established Synthetic Pathways for the DBTTF Core

The construction of the dibenzotetrathiafulvalene framework can be achieved through several synthetic strategies, with reductive coupling and routes involving pre-formed dithiole units being the most prominent.

Reductive Coupling Approaches from 1,3-Benzodithiole (B1625575) Precursors

A common and effective method for synthesizing the DBTTF core involves the reductive coupling of 1,3-benzodithiole precursors. researchgate.netnih.govrsc.org This strategy relies on the generation of a reactive intermediate from a 1,3-benzodithiole derivative, which then dimerizes to form the central carbon-carbon double bond of the DBTTF molecule.

One such approach begins with the synthesis of 2-alkoxy-1,3-benzodithioles. These precursors can be converted into 1,3-benzodithiolylium salts, typically tetrafluoroborates, by treatment with a strong acid like tetrafluoroboric acid. researchgate.net The subsequent treatment of these salts with a base facilitates the coupling reaction, yielding the DBTTF core. researchgate.net Another variation involves the use of 2-isopentoxy-1,3-benzodithioles, which are derived from anthranilic acids through aprotic diazotization in the presence of carbon disulfide. researchgate.net These precursors are then transformed into the corresponding 1,3-benzodithiolylium tetrafluoroborates, which upon treatment with a base, afford the desired this compound derivatives. researchgate.net

The reductive coupling can also be achieved through electrochemical methods or by using chemical reducing agents. These methods offer a high degree of control over the reaction and can lead to good yields of the desired product. The choice of solvent, temperature, and reducing agent can influence the efficiency of the coupling reaction.

Alternative Synthetic Routes (e.g., from 2,2'-Bi-1,3-benzodithiol)

An alternative and straightforward pathway to DBTTF involves the oxidation of 2,2'-bi-1,3-benzodithiol. chemicalbook.com In a typical procedure, 2,2'-bi-1,3-benzodithiol is treated with an oxidizing agent such as 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) in a suitable solvent like dichloromethane (B109758). chemicalbook.com This reaction proceeds at room temperature and results in the formation of DBTTF in high yield. chemicalbook.com The product can then be purified by recrystallization. chemicalbook.com This method is advantageous due to its simplicity and the high yields often obtained.

Another approach involves the indium-catalyzed reductive dithioacetalization of oxalic acid with electron-rich aromatic 1,2-dithiols. thieme-connect.com This two-step process first forms a dithioacetal intermediate, which is then oxidized to yield the DBTTF derivative. thieme-connect.com

Synthesis of Functionalized DBTTF Derivatives

The ability to introduce various functional groups onto the DBTTF core is crucial for tailoring its properties for specific applications in organic electronics. researchgate.netsioc-journal.cn Functionalization can alter the molecule's solubility, electronic characteristics, and solid-state packing, which in turn influences the performance of devices fabricated from these materials.

Alkoxy-Substituted DBTTF Compounds

The introduction of alkoxy groups at the periphery of the DBTTF molecule has been explored to modify its properties. sioc-journal.cn For instance, tetramethoxy-substituted DBTTF has been synthesized and studied. csic.es The synthesis of such compounds can be achieved through a phosphite-mediated homo-coupling reaction of a corresponding ketone precursor. csic.es The ketone precursor itself is prepared from a reaction involving 4,5-bis-thiobutylveratrole and carbon disulfide, followed by oxidation. csic.es Studies have shown that the presence of four alkoxy groups on the periphery of the DBTTF molecule leads to only minor changes in the electronic properties compared to the parent molecule. sioc-journal.cn

Thio-Ketonic Group Functionalization on DBTTF Terminals

Functionalization of the DBTTF core with thio-ketonic groups has been shown to have a more significant impact on its electronic properties. sioc-journal.cn The synthesis of these derivatives allows for a direct comparison with their alkoxy-substituted counterparts. Cyclic voltammetry studies have revealed that the introduction of thio-ketonic groups at the terminals of DBTTF results in a larger first oxidation potential and reduced coulombic interaction. sioc-journal.cn This indicates a stabilization of the highest occupied molecular orbital (HOMO) energy level, which can be advantageous for applications in organic field-effect transistors (OFETs) by improving their ambient stability. csic.es

π-Extended this compound Derivatives

To further modulate the electronic properties and enhance intermolecular interactions, π-extended DBTTF derivatives have been synthesized. csic.esacs.orgoup.com These extensions typically involve fusing additional aromatic or heteroaromatic rings to the DBTTF core.

One strategy involves the synthesis of DBTTF analogs containing fused thiophene (B33073) spacers. oup.com These materials have been characterized by various techniques, including cyclic voltammetry and single-crystal X-ray analysis, to understand the effect of the thiophene extension on their electronic structure and solid-state packing. oup.com

Another approach involves creating rigid donor-acceptor systems by fusing electron-deficient units like 2,1,3-benzochalcogenadiazole to the DBTTF donor. csic.es This strategy aims to induce strong dipole-dipole interactions, which can lead to enhanced intermolecular π-π stacking and improved charge transport properties. csic.es The synthesis of these π-extended systems can significantly influence the HOMO energy levels, leading to better stability for OFET applications. csic.es Furthermore, the synthesis of a bis(alkenylruthenium) complex with a DBTTF bridge represents another avenue for creating longitudinally extended, π-conjugated systems with interesting electrochemical properties. acs.orgnih.gov

Data Tables

Table 1: Selected Synthetic Methods for this compound (DBTTF)

| Starting Material | Reagents | Product | Key Features |

| 2-Isopentoxy-1,3-benzodithioles | 1. Tetrafluoroboric acid 2. Base | This compound | Involves formation of 1,3-benzodithiolylium salts. researchgate.net |

| 2,2'-Bi-1,3-benzodithiol | 2,3-Dicyano-5,6-dichloro-p-benzoquinone (DDQ), Dichloromethane | This compound | High-yield oxidation reaction at room temperature. chemicalbook.com |

| Oxalic acid and electron-rich aromatic 1,2-dithiols | 1. Indium catalyst 2. Oxidizing agent | This compound derivatives | Two-step process involving reductive dithioacetalization. thieme-connect.com |

Table 2: Properties of Functionalized DBTTF Derivatives

| Functional Group | Position | Effect on Properties | Reference |

| Alkoxy (e.g., Methoxy) | Periphery | Minor changes in electronic properties compared to parent DBTTF. sioc-journal.cn | sioc-journal.cncsic.es |

| Thio-ketonic | Terminals | Larger first oxidation potential, reduced coulombic interaction. sioc-journal.cn | sioc-journal.cn |

| Fused Thiophene Spacers | Core Extension | Modification of electronic structure and solid-state packing. oup.com | oup.com |

| Fused 2,1,3-Benzochalcogenadiazole | Core Extension | Creates donor-acceptor system, stabilizes HOMO, enhances intermolecular interactions. csic.es | csic.es |

| Bis(alkenylruthenium) Complex | Bridging Ligand | Longitudinally extended π-conjugated system with multiple redox states. acs.orgnih.gov | acs.orgnih.gov |

Halogenated DBTTF Derivatives (e.g., Perfluorination Effects)

The introduction of halogen atoms, particularly fluorine, onto the this compound (DBTTF) core significantly modifies its electronic properties and intermolecular interactions, which in turn influences the performance of materials derived from it. The strategy of fluorination is often employed to tune the energy levels of organic semiconductors.

Theoretical studies have been conducted to understand the impact of halogenation. For instance, the perfluorination of the dibenzo- moiety in DBTTF has been investigated. Calculations have shown that perfluorination of DBTTF can lead to an increase in the reorganization energy. oalib.com This is generally considered a disadvantage in the context of charge transport efficiency in organic electronic devices, as lower reorganization energy is desirable for high mobility.

Fluorination is a known strategy to create strong electron-acceptor molecules. researchgate.net In the context of charge-transfer complexes, fluorinated compounds like F6TCNNQ (a perfluorinated version of tetracyanonaphthoquinodimethane) are used as potent electron acceptors (dopants) with donors like DBTTF. researchgate.net The strong electron-withdrawing nature of fluorine atoms enhances the acceptor capability. researchgate.net While this example involves a separate acceptor molecule, the principle of using fluorination to modulate electronic properties is directly applicable to the derivatization of the DBTTF donor itself. The resulting modified electronic structure can influence the charge-transfer characteristics and crystal packing in solid-state applications. nih.gov

Design and Synthesis of this compound Bisimides as Building Blocks

A novel class of organic electronic materials, this compound bisimides, has been designed and synthesized, presenting a versatile platform for various applications. optica.orgresearchgate.net These molecules combine the electron-donating DBTTF core with electron-withdrawing bisimide moieties, creating a structure with intriguing electronic properties. The design allows for the creation of a diverse library of derivatives by modifying the functional groups attached to the imide rings. researchgate.netresearchgate.net

Commercially available starting materials like 4,5-dichlorophthalic anhydride (B1165640) are reacted with corresponding alkyl amines in refluxing propionic acid to produce N-substituted dichlorophthalimides in high yields (>85%). researchgate.net

A nucleophilic aromatic substitution reaction is then carried out. For example, the dichlorophthalimides are reacted with benzyl (B1604629) mercaptan in the presence of potassium carbonate in dimethyl acetamide (B32628) to replace the chlorine atoms with benzylthio groups. researchgate.net

These precursors are then subjected to a phosphite-induced self-coupling reaction, typically in a refluxing mixture of toluene (B28343) and triethyl phosphite, to yield the final DBTTF bisimide products. researchgate.netresearchgate.net

This synthetic route has been shown to be effective for producing different derivatives. For instance, compounds with varying alkyl chains on the imide nitrogen have been successfully synthesized. The yields for the final coupling step are generally good. researchgate.netresearchgate.net

| Compound | Precursor | Reaction Conditions | Yield (%) | Reference |

| 1 (DBTTF bisimide) | 7 | Toluene/Triethyl phosphite, reflux | 76 | researchgate.net |

| 2 (DBTTF bisimide) | 8 | Toluene/Triethyl phosphite, reflux | 70 | researchgate.netresearchgate.net |

These DBTTF bisimides have shown promise as p-type semiconductors in organic field-effect transistors (OFETs), exhibiting high charge carrier mobilities and high on/off ratios. optica.org

Synthetic Strategies for Metallo-Organic this compound Complexes

Synthesis of this compound-Bridged Bis(alkenylruthenium) Complexes

A significant advancement in the field of molecular electronics has been the synthesis of bimetallic complexes where a DBTTF unit acts as a π-conjugated bridge between two metal centers. nih.govuni-konstanz.de A notable example is the DBTTF-bridged bis(alkenylruthenium) complex, DBTTF-(ViRu)₂, where {Ru} represents a Ru(CO)Cl(PiPr₃)₂ fragment. nih.govacs.orgnih.gov The use of a metal-alkenyl linkage, as opposed to the more common metal-acetylide connector, can provide stronger electronic interactions between the metal centers and the bridging ligand. nih.govacs.org

The synthesis of DBTTF-(ViRu)₂ is a multi-step process: nih.govuni-konstanz.deacs.org

| Step | Reaction | Reagents/Conditions | Product | Yield (%) | Reference |

| 1 & 2 | Conversion of 2-amino-4-iodobenzoic acid | Literature procedures | DBTTF-I₂ | - | nih.govuni-konstanz.de |

| 3 | Sonogashira coupling | Me₃Si-C≡CH (TMSA) | DBTTF-(ATMS)₂ | 81 | nih.govacs.org |

| 4 | Deprotection | Basic conditions | DBTTF-(AH)₂ | - | acs.org |

| 5 | Hydroruthenation | [HRu(CO)Cl(PⁱPr₃)₂] | DBTTF-(ViRu)₂ | 70 | acs.org |

This synthetic route begins with the preparation of a diiodo-DBTTF derivative (DBTTF-I₂). uni-konstanz.de This is followed by a Sonogashira coupling reaction with trimethylsilylacetylene (B32187) (TMSA) to yield the silyl-protected dialkyne, DBTTF-(ATMS)₂. nih.govacs.org The trimethylsilyl (B98337) protecting groups are then removed under basic conditions to afford the terminal dialkyne, DBTTF-(AH)₂. acs.org In the final step, this dialkyne reacts with two equivalents of the ruthenium hydride complex [HRu(CO)Cl(PⁱPr₃)₂] via insertion of the terminal alkyne into the Ru-H bond. nih.govacs.org This reaction yields the target bis(alkenylruthenium) complex as a mixture of (E)-5,6′ and (Z)-5,5′ isomers. acs.org The synthesized complex has been thoroughly characterized using various spectroscopic methods and single-crystal X-ray diffraction. nih.govnih.govresearchgate.net Electrochemical studies revealed that the complex undergoes four separate one-electron oxidations, with the first oxidation occurring at the DBTTF bridge. nih.govacs.org

Other Metal-Bridged DBTTF Systems

Beyond ruthenium, other metals have been incorporated into DBTTF-bridged systems to study the electronic interplay between the metal centers and the tetrathiafulvalene-based core. researchgate.net Research has been conducted on a series of metal bis(alkynyl-tetrathiafulvalene) complexes involving metals such as mercury (Hg) and platinum (Pt). researchgate.net These studies investigate how the nature of the metal and the length of the conjugated linker influence the redox properties of the peripheral TTF units. researchgate.net

Another class of metal-containing DBTTF compounds involves the use of metallacarborane anions. researchgate.net Radical cation salts of DBTTF have been synthesized with these complex anions. The goal of this research is to understand how the structure, size, and charge of the metallacarborane anion affect the packing of the DBTTF radical cations in the solid state, which in turn dictates the material's conducting properties. researchgate.net These materials are of interest for the development of new molecular conductors. researchgate.net

Crystalline Architectures and Polymorphism of Dibenzotetrathiafulvalene

Single-Crystal Growth Methodologies for DBTTF

The fabrication of high-quality single crystals is paramount for investigating the intrinsic properties of DBTTF and for its use in high-performance devices like organic field-effect transistors (OFETs). researchgate.netaip.org Researchers have employed both solution-based and vapor-phase techniques to grow DBTTF single crystals. rsc.orgresearchgate.net

Solution-based methods offer a versatile and accessible route to obtaining DBTTF crystals. These techniques generally involve dissolving DBTTF in a suitable solvent and inducing crystallization through slow cooling, slow solvent evaporation, or vapor diffusion. researchgate.netmdpi.com

Pure α-phase crystals have been successfully grown at room temperature through crystallization from hot chlorobenzene (B131634) and dimethylformamide (DMF) solutions. rhhz.net Drop casting from a hot chlorobenzene solution onto a Si/SiO₂ substrate also yields the α-phase. rhhz.net The choice of solvent has a significant impact on the resulting polymorph. For instance, using toluene (B28343) as the solvent tends to promote the formation of the β-phase, although often found mixed with the α-phase. rhhz.net High-quality single crystals suitable for OFETs, with mobilities in the range of 0.1–1 cm²/Vs, have been prepared from solution. aip.org Common solution-based methods include:

Slow Cooling: A saturated solution of DBTTF at an elevated temperature is slowly cooled, reducing the solubility and causing crystals to form.

Slow Solvent Evaporation: The solvent from a saturated solution is allowed to evaporate slowly, gradually increasing the concentration and leading to crystallization. mdpi.com

Vapor Diffusion: A solution of DBTTF is placed in a chamber containing a non-solvent in which DBTTF is insoluble. The vapor of the non-solvent diffuses into the solution, decreasing the solubility of DBTTF and inducing crystal growth. mdpi.com

Physical vapor transport (PVT) is another key technique for growing high-purity single crystals of organic materials, including DBTTF. rsc.orgrhhz.net In this method, the source material is heated under a controlled atmosphere (e.g., argon flow), and the vapor is transported to a cooler zone where it sublimes, forming single crystals. rsc.orgmpg.de

This method was used to grow single crystals of a triclinic polymorph of DBTTF. researchgate.netnih.gov The PVT method is particularly advantageous for producing crystals with low impurity levels and fewer defects, which is crucial for achieving high charge carrier mobilities. rsc.orgtandfonline.com For instance, vapor-grown crystals of the DBTTF-TCNQ charge-transfer complex have been instrumental in studying the intrinsic properties of its different polymorphs. rsc.org

Characterization of DBTTF Polymorphs

DBTTF exhibits significant polymorphism, with four known phases (α, β, γ, and δ) at ambient pressure. rsc.orgresearchgate.net These polymorphs possess distinct crystal structures and, consequently, different physical properties. Their identification and structural characterization have been accomplished through techniques such as single-crystal X-ray diffraction (XRD) and lattice phonon confocal Raman microscopy. rsc.orgresearchgate.net

Two of the most studied polymorphs of DBTTF are the monoclinic α- and β-phases. researchgate.netnih.gov

The α-phase crystallizes in the monoclinic space group P2₁/c with two molecules (Z=2) per unit cell. researchgate.netnih.gov This phase is considered the thermodynamically stable form under certain conditions. researchgate.net

The β-phase is also monoclinic, but it belongs to the space group Cc and has four molecules (Z=4) per unit cell. researchgate.netnih.gov Single crystals of the β-phase have been obtained by recrystallization from a hot toluene solution. rhhz.net

The molecular packing in these two polymorphs is different, which is expected to influence their charge transport characteristics. The β-phase has a herringbone-type packing structure. nih.gov

A triclinic polymorph of DBTTF has been identified and its single-crystal structure determined. nih.govscispace.com This phase was grown using the vapor transport method. researchgate.net

Key structural features of the triclinic polymorph include:

It crystallizes in the triclinic space group P1. scispace.com

The asymmetric unit contains two independent centrosymmetric half-molecules. nih.govscispace.com

The molecules adopt a slightly distorted chair-like conformation. researchgate.netnih.gov

The packing motif is a herringbone type, similar to the β-phase, with a tilt angle of 51.11°. nih.gov

Beyond the well-characterized α, β, and triclinic forms, two other polymorphs, designated γ and δ, have been identified. rsc.orgresearchgate.net Their discovery was facilitated by the use of lattice phonon confocal Raman microscopy in conjunction with XRD. rsc.orgresearchgate.net

The γ-phase has been observed in thin films deposited by ultra-high vacuum (UHV) vapor deposition or by drop casting. rhhz.net

The δ-phase has been identified spectroscopically, and its structure was later confirmed to correspond to the triclinic polymorph grown by vapor transport. nii.ac.jp

The existence of these multiple polymorphs highlights the complex crystallization behavior of DBTTF, where growth conditions can be tuned to select for a specific crystal phase. researchgate.netrhhz.net

Data Tables

Table 1: Crystallographic Data for DBTTF Polymorphs

| Polymorph | Crystal System | Space Group | Z | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |

| α-phase | Monoclinic | P2₁/c | 2 | 90 | 90 | researchgate.netnih.gov | |||||

| β-phase | Monoclinic | Cc | 4 | 90 | 90 | researchgate.netnih.gov | |||||

| Triclinic | Triclinic | P1 | 2 | 8.6562 | 9.4144 | 9.5144 | 74.0424 | 63.6158 | 65.5653 | 628.43 | nih.gov |

Structural Differences and Intermolecular Interactions within Polymorphs

Dibenzotetrathiafulvalene (DBTTF) is an organic semiconductor known to exhibit polymorphism, which is the ability of a compound to crystallize in multiple distinct crystal structures. rhhz.net These different crystalline forms, or polymorphs, can display varied physical properties despite having the same chemical composition. At ambient conditions, at least four polymorphs of DBTTF have been identified, designated as α, β, γ, and δ. researchgate.netrsc.org The structural variations among these polymorphs, particularly in their packing motifs, molecular planarity, and intermolecular interactions, are crucial for understanding their electronic properties.

Analysis of Packing Motifs (e.g., Herringbone Type)

The arrangement of molecules within the crystal lattice, known as the packing motif, significantly influences the electronic coupling between adjacent molecules and, consequently, the material's charge transport capabilities. A common packing motif found in DBTTF polymorphs is the herringbone arrangement.

The α-polymorph , which is thermodynamically most favorable, crystallizes in a monoclinic space group (P21/c) and features a herringbone structure. rhhz.net In this arrangement, the nearly planar DBTTF molecules stack along the b-axis with an interplanar distance of 3.545 Å. The angle between the mean planes of adjacent molecules in the herringbone pattern is 52.64°. rhhz.net

The β-polymorph also adopts a monoclinic crystal structure (space group Cc) but with four molecules per unit cell (Z=4), compared to two in the α-phase (Z=2). researchgate.netnih.gov It also exhibits a herringbone motif, with an angle of 52.22° between the molecular mean planes, which is very similar to the α-phase. rhhz.net

| Polymorph | Crystal System | Space Group | Z | Packing Motif | Herringbone Angle (°) |

| α-DBTTF | Monoclinic | P21/c | 2 | Herringbone | 52.64 |

| β-DBTTF | Monoclinic | Cc | 4 | Herringbone | 52.22 |

| Triclinic DBTTF | Triclinic | P-1 | 2 | Herringbone | 51.11 |

Molecular Distortion and Planarity in Different Crystalline Phases

While often depicted as a planar molecule, the DBTTF framework can exhibit distortions from planarity depending on the crystalline phase and molecular environment. These distortions can affect the intermolecular overlap and electronic structure.

In the triclinic polymorph , the asymmetric unit contains two independent half-molecules, both of which adopt slightly distorted, chair-like conformations. nih.gov The deviation from the least-squares plane defined by the molecule is significant. For the two independent molecules, the maximum deviations from this plane are 0.206 Å and 0.222 Å, with average deviations of 0.085 Å and 0.111 Å, respectively. nih.gov The molecular geometry in this triclinic phase shows a greater deviation from the α-phase (average deviation of 0.037 Å) and is more similar to the β-phase (average deviation of 0.085 Å). nih.gov

In contrast, some derivatives of DBTTF can be distinctly planar. For instance, a π-extended derivative was found to have a root-mean-square (rms) deviation from a least-squares plane of only 0.049 Å for the entire molecule and just 0.017 Å for the core tetrathiafulvalene (B1198394) (TTF) unit. csic.es Conversely, in a DBTTF-bridged bis(alkenylruthenium) complex, the benzodithiene units are not planar but are kinked along the S···S vector, with an interplanar angle of 11.57° between the phenyl and the S1–C1–S2 planes. acs.orguni-konstanz.denih.gov These findings highlight that the degree of planarity is sensitive to both the crystal packing forces and chemical modifications to the DBTTF core.

| Crystalline Phase | Conformation | Maximum Deviation from Plane (Å) | Average Deviation from Plane (Å) |

| Triclinic Polymorph (Molecule 1) | Chair-like | 0.206 | 0.085 |

| Triclinic Polymorph (Molecule 2) | Chair-like | 0.222 | 0.111 |

| π-extended DBTTF derivative | Planar | N/A | 0.049 (rms) |

| DBTTF-bridged Ru complex | Kinked | N/A | N/A (Interplanar angle of 11.57°) |

Intermolecular Short Contact Interactions (e.g., S···S, C-H···π)

Non-covalent intermolecular interactions are fundamental in dictating the supramolecular architecture of molecular crystals. wikipedia.org In DBTTF polymorphs, short contacts involving sulfur atoms (S···S) and interactions between C-H bonds and π-systems (C-H···π) are particularly important for stabilizing the crystal packing.

S···S Interactions: The presence of four sulfur atoms in the DBTTF core provides ample opportunity for short S···S contacts between adjacent molecules, which are crucial for forming charge transport pathways. nih.govresearchgate.net In the triclinic polymorph, the number of intermolecular short contacts is increased, and the distances are shorter compared to the α and β phases, suggesting stronger intermolecular interactions. nih.govresearchgate.net In derivatives of DBTTF, close S···S intermolecular contacts have been measured at distances such as 3.758 Å and approximately 3.3 Å. csic.esoup.com These distances are typically shorter than the sum of the van der Waals radii of two sulfur atoms, indicating a significant attractive interaction.

C-H···π Interactions: The C-H···π interaction is a type of weak hydrogen bond where an electron-deficient C-H group interacts with an electron-rich π-system, such as the aromatic rings of the DBTTF molecule. rsc.orgnih.gov These interactions play a significant role in the crystal engineering of organic compounds. rsc.orgnih.gov In the crystal structure of a DBTTF-bridged ruthenium complex, several C-H···π interactions were identified with distances ranging from 2.753 Å to 2.871 Å between methyl protons and the carbon atoms of the DBTTF phenyl rings. acs.orguni-konstanz.denih.gov Additionally, short C···S contacts, which can be considered a related type of weak interaction, have been observed with distances of 3.375 Å and 3.468 Å in a DBTTF derivative. csic.es

| Interaction Type | Crystalline System | Measured Distance (Å) |

| S···S | DBTTF derivative | 3.758 |

| S···S | DBTTF derivative with thieno[3,2-b]thiophene (B52689) spacer | ~ 3.3 |

| C-H···π | DBTTF-bridged Ru complex | 2.753 - 2.871 |

| C···S | DBTTF derivative | 3.375, 3.468 |

| S···Cl | DBTTF-bridged Ru complex | 3.348 |

Electronic Structure and Redox Behavior of Dibenzotetrathiafulvalene Systems

Frontier Molecular Orbital (FMO) Analysis of DBTTF and Derivatives

The electronic properties of molecules like DBTTF are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these orbitals provides insight into the molecule's reactivity, electronic transitions, and charge-transport capabilities. sciencegate.appjournalirjpac.com

Highest Occupied Molecular Orbital (HOMO) Characteristics and Stabilization

The HOMO in DBTTF and its derivatives is predominantly of π-character and is primarily localized on the central electron-donating tetrathiafulvalene (B1198394) core. csic.esresearchgate.netresearchgate.net This orbital is crucial as it determines the molecule's ability to donate an electron, with its energy level corresponding to the ionization potential. For the parent DBTTF, the HOMO energy has been experimentally estimated to be approximately -4.97 eV. csic.es The stability of the HOMO can be significantly influenced by the introduction of substituents.

Electron-withdrawing groups (EWGs) generally stabilize the HOMO, lowering its energy and consequently increasing the oxidation potential of the molecule. csic.esbeilstein-journals.org For instance, the inductive effect of a trifluoromethyl (-CF3) group stabilizes the HOMO. beilstein-journals.org This stabilization makes the molecule a weaker electron donor. The position and nature of the substituent are critical; for example, an ortho-hydroxyl group on a benzoate-bridging ligand, through intramolecular hydrogen bonding, can act as a strong electron-withdrawing influence, thereby stabilizing the HOMO of the complex. rsc.org

Conversely, the introduction of certain complex ligands can also modulate the HOMO level. While typically EWGs lower HOMO energy, the specific electronic interplay in complex systems can lead to varied outcomes. For example, some studies on TTF derivatives have shown that the attachment of certain groups can result in higher HOMO energy levels compared to the parent DBTTF. csic.es

| Compound | Estimated HOMO Energy (eV) | Method/Reference |

|---|---|---|

| Dibenzotetrathiafulvalene (DBTTF) | -4.97 | Experimental Estimation csic.es |

| Benzodicarbomethoxy TTF Derivative (15) | -5.11 | Cyclic Voltammetry csic.es |

| BDHN-TTF | -5.14 | Estimated from Onset Oxidation Potential rsc.org |

| BN-TTF | -5.24 | Estimated from Onset Oxidation Potential rsc.org |

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics and Perturbation

The character and energy of the LUMO are critical for understanding a molecule's electron-accepting ability and its optical properties. In pristine TTF, and similarly in derivatives like TTF-CF3, the LUMO can possess significant σ character, while the next orbital, the LUMO+1, is of π character. beilstein-journals.org This results in the lowest energy electronic transition being the HOMO→LUMO+1 transition. beilstein-journals.org

However, the LUMO is highly susceptible to perturbation by substituents. When EWGs that can conjugate with the π-system, such as ester (-CO2Me) or cyano (-CN) groups, are introduced, the orbital ordering can be inverted. beilstein-journals.org In these cases, the LUMO acquires π character and its energy is significantly lowered, which allows for a direct HOMO→LUMO optical transition and often results in a colored compound. beilstein-journals.orgclockss.org In donor-acceptor systems, the LUMO is often localized primarily on the electron-acceptor moiety. csic.esrsc.org For example, in a charge-transfer complex between DBTTF and F4TCNQ, the LUMO is located on the DBTTF molecule, consistent with its role as the entity that would be reduced in a hypothetical reduction process of the neutral crystal. acs.org This localization dictates the charge transfer characteristics of the system. csic.es

Electrochemical Oxidation Processes of DBTTF Complexes

A defining characteristic of DBTTF and other TTF-based systems is their ability to undergo sequential and reversible oxidation processes, making them highly effective redox-active components in various applications. nih.gov

Reversible One-Electron Oxidation Pathways

DBTTF systems typically exhibit two well-defined, reversible one-electron oxidation events. rsc.orgnih.gov The first oxidation removes an electron from the neutral molecule (DBTTF) to form a stable radical cation (DBTTF•+). nih.govbeilstein-journals.org A second one-electron oxidation then converts the radical cation into the dication (DBTTF2+). nih.govbeilstein-journals.org

This behavior is clearly demonstrated in various DBTTF derivatives and complexes. For instance, π-extended DBTTF derivatives such as BDHN-TTF and BN-TTF show two distinct, reversible oxidation peaks corresponding to the sequential formation of the radical cation and dication. rsc.org More complex systems, such as a DBTTF-bridged bis(alkenylruthenium) complex, [DBTTF-(ViRu)2], undergo four consecutive one-electron oxidations. nih.govacs.orgacs.org The first three of these are electrochemically reversible, with spectroscopic evidence indicating that the first oxidation is centered on the DBTTF bridge, yielding the DBTTF•+ core. nih.govacs.orgresearchgate.net

| Compound / System | Oxidation Potentials (E₁/₂ vs. reference) | Characteristics |

|---|---|---|

| DBTTF-(ViRu)₂ | -22 mV, 338 mV, 530 mV | Three consecutive, reversible one-electron oxidations. nih.govacs.org |

| TTF-dppz-Lanthanide Complexes | ~0.83 V and ~1.17 V | Two reversible single-electron oxidations of the TTF moiety. academie-sciences.fr |

| BDHN-TTF | 0.44 V, 0.81 V (vs. Ag/AgCl) | Two reversible oxidation peaks. rsc.org |

| BN-TTF | 0.54 V, 0.90 V (vs. Ag/AgCl) | Two reversible oxidation peaks at higher potential than BDHN-TTF. rsc.org |

Stability of Oxidized Intermediate States and Comproportionation Constants

The remarkable stability of the oxidized states of TTF systems is a key feature. The radical cation (TTF•+) is one of the rare organic radicals that is stable over long periods and can even be isolated. nih.gov This stability is attributed to the gain in aromaticity upon oxidation; the neutral TTF core contains two pro-aromatic 1,3-dithiolylidene rings, and the first oxidation converts one of these into an aromatic 6π-electron system. nih.govbeilstein-journals.org The second oxidation results in two aromatic 1,3-dithiolium cations. nih.govbeilstein-journals.org

The thermodynamic stability of the intermediate radical cation in a two-step oxidation process can be quantified by the comproportionation constant, Kc. This constant is derived from the difference in the two redox potentials (ΔE₁/₂) and describes the equilibrium between the neutral species, the dication, and two equivalents of the radical cation. dcu.ie A large value for Kc indicates that the mixed-valence radical cation is thermodynamically favored and stable. researchgate.netresearchgate.net For example, in some TTF-based rotaxanes, the formation of a stabilized mixed-valence complex is indicated by a large comproportionation constant. rsc.org In some solid-state systems, DBTTF•+ radical cations have been observed to form spin-paired, EPR-silent dimers at low temperatures. nih.gov

Influence of Substituents and Bridging Ligands on Redox Potentials

The redox potentials of DBTTF systems can be precisely tuned by chemical modification. The introduction of EWGs onto the TTF core makes the molecule more difficult to oxidize, resulting in a shift of the oxidation potentials to more positive (anodic) values. beilstein-journals.orgacademie-sciences.fr The magnitude of this shift correlates with the electron-withdrawing strength of the substituent. For a series of substituted EDT-TTF derivatives, the first oxidation potential was found to increase in the order of CO2Me < CF3 ≤ CN, which correlates well with the Hammett parameter (σ_meta) of the substituents. beilstein-journals.org

Bridging ligands in multicomponent systems also exert a strong influence. In the DBTTF-(ViRu)2 complex, the presence of the ruthenium-vinyl moieties significantly lowers the oxidation potentials of the DBTTF core compared to a precursor molecule, indicating substantial electronic interaction. nih.govuni-konstanz.de Similarly, coordination to electron-withdrawing lanthanide(III) ions causes a positive shift of about 100 mV in the oxidation potentials of a TTF-dppz ligand. academie-sciences.fr Conversely, increasing the electron density on a bridging ligand can help stabilize the oxidized form of the complex. researchgate.net This tunability allows for the rational design of DBTTF-based materials with specific redox properties for targeted applications. rsc.orgnih.gov

Electronic Transitions and Spectroelectrochemical Responses

The electronic and vibrational characteristics of this compound (DBTTF) and its oxidized species are critical to understanding its behavior in electron transfer processes. Spectroelectrochemical techniques, which couple electrochemical control with spectroscopic measurement, have been invaluable in probing these properties. acs.org

UV/Vis/NIR Spectroscopic Investigations of Neutral and Oxidized Forms

The electronic absorption spectra of DBTTF systems provide significant insight into the electronic structure of the neutral, radical cation (DBTTF•+), and dication (DBTTF2+) states. dcu.ie In situ spectroelectrochemistry allows for the monitoring of changes in the UV/Vis/NIR spectra as the molecule is electrochemically oxidized. acs.org

Neutral DBTTF derivatives typically exhibit intense absorptions in the UV region, corresponding to π → π* transitions. acs.org For instance, a this compound-bridged bis(alkenylruthenium) complex, denoted as DBTTF-(ViRu)₂, shows intense UV bands at 226 nm and 331 nm. acs.org

Upon the first one-electron oxidation to form the radical cation (DBTTF•+), significant changes occur in the electronic spectrum. acs.org This process leads to the appearance of new, characteristic absorption bands in the visible and near-infrared (NIR) regions. acs.orgresearchgate.net In the case of DBTTF-(ViRu)₂, its oxidation to DBTTF-(ViRu)₂•+ results in a richly structured absorption with distinct peaks at 437 nm and 460 nm, a weaker band at 604 nm, and a prominent, intense absorption in the NIR region around 1530-1552 nm. acs.org This structured visible absorption is a hallmark of the oxidized DBTTF chromophore. acs.org

Further oxidation to the dication (DBTTF2+) state causes additional spectral changes. The visible and NIR absorption features typically broaden and intensify, with shifts to either higher or lower energies. acs.org For DBTTF-(ViRu)₂²⁺, the main NIR peak shifts to approximately 1710 nm (5840 cm⁻¹). acs.org The complex, asymmetric shape of this band suggests it comprises more than one electronic transition. acs.org

These spectroelectrochemical studies confirm that the DBTTF core is the primary site of the first oxidation, creating a stable radical cation with unique optical signatures. acs.orgresearchgate.net

Table 1: Key UV/Vis/NIR Absorption Bands for Neutral and Oxidized DBTTF-(ViRu)₂

| Species | State | Wavelength (λmax) | Region | Transition Type / Notes |

|---|---|---|---|---|

| DBTTF-(ViRu)₂ | Neutral | 226 nm, 331 nm | UV | π → π* transitions |

| DBTTF-(ViRu)₂•⁺ | Radical Cation | 437 nm, 460 nm | Visible | Characteristic of oxidized DBTTF chromophore |

| 604 nm | Visible | Weaker absorption | ||

| 1530 nm | NIR | Intense charge transfer band | ||

| DBTTF-(ViRu)₂²⁺ | Dication | 1710 nm | NIR | Broad, intense absorption, likely multiple transitions |

Data sourced from studies on a DBTTF-bridged bis(alkenylruthenium) complex in 1,2-C₂H₄Cl₂/ⁿBu₄N⁺PF₆⁻. acs.org

IR Spectroelectrochemical Probing of Charge Loss and Vibrational Signatures

Infrared (IR) spectroelectrochemistry is a powerful tool for probing the changes in molecular vibrational modes upon oxidation, providing information about charge distribution in the resulting species. acs.org In molecules where DBTTF is functionalized with reporter groups, such as carbonyl (CO) ligands on appended metal centers, the stretching frequency of these groups serves as a sensitive probe of the charge density on that part of the molecule. acs.orgjku.at

For the DBTTF-(ViRu)₂ complex, which features Ru(CO) groups, the neutral species exhibits a single ν(CO) band at 1913 cm⁻¹. nih.gov Upon the first oxidation to the monocation, DBTTF-(ViRu)₂•⁺, this band shifts to a higher frequency of 1919 cm⁻¹. nih.gov This small blue shift (6 cm⁻¹) indicates that while the oxidation is primarily centered on the DBTTF bridge, there is a minor loss of charge density from the peripheral ruthenium entities. acs.org

The second oxidation to the dication, DBTTF-(ViRu)₂²⁺, results in more dramatic changes. The single CO band at 1919 cm⁻¹ is replaced by a pair of bands at 1925 cm⁻¹ and 1952 cm⁻¹. acs.org The appearance of two distinct CO stretching vibrations signifies an unsymmetrical charge distribution in the dication, where the second oxidation is localized primarily on one of the two ruthenium-containing arms of the molecule. acs.org This indicates a moderately coupled, Class II mixed-valent system where the positive charges are partially localized. acs.org The observation of these new infrared active vibrations (IRAV) is a characteristic result of charge injection (doping) in conjugated systems. jku.at

Table 2: Carbonyl Stretching Frequencies (ν(CO)) for DBTTF-(ViRu)₂ Oxidation States

| Species | State | ν(CO) (cm⁻¹) | Number of Bands | Interpretation |

|---|---|---|---|---|

| DBTTF-(ViRu)₂ | Neutral | 1913 | 1 | Symmetric charge distribution |

| DBTTF-(ViRu)₂•⁺ | Radical Cation | 1919 | 1 | Symmetric charge distribution, oxidation on DBTTF core |

| DBTTF-(ViRu)₂²⁺ | Dication | 1925, 1952 | 2 | Asymmetric charge distribution, localized second oxidation |

Electron Paramagnetic Resonance (EPR) Spectroscopy of Radical Cations

Electron Paramagnetic Resonance (EPR) spectroscopy is an essential technique for the characterization of paramagnetic species, such as the radical cation of DBTTF (DBTTF•⁺). nih.gov This method provides direct evidence for the formation of the radical and gives insights into the electronic environment of the unpaired electron through the g-value and hyperfine splitting patterns. nih.govawardspace.us

The DBTTF•⁺ radical cation exhibits a characteristic EPR signal. nih.gov Studies on related systems, like the DBTTF-(ViRu)₂•⁺ radical cation, show an isotropic EPR signal with a g-value of approximately 2.000-2.009. acs.orgnih.gov This value is very close to that reported for the pristine DBTTF•⁺ radical cation (g = 2.0068), confirming that the unpaired spin density in the monocation is located predominantly on the DBTTF bridge. nih.gov The spectrum often shows poorly resolved hyperfine splitting, which can be attributed to coupling with the sulfur atoms of the TTF core. nih.gov

In more complex systems like DBTTF-(ViRu)₂²⁺, where two paramagnetic centers can exist, EPR can distinguish between them. acs.org For this dication, two separate resonance signals were observed: one isotropic signal at g = 2.009, identical to the DBTTF-based radical cation, and a second signal at a higher g-value (g ≈ 2.06-2.07), assigned to a radical localized on the appended ruthenium-vinyl group. acs.org This provides strong experimental evidence for an electronic structure where radical character is distributed between the DBTTF core and a peripheral group. acs.orgresearchgate.net

Table 3: EPR Parameters for DBTTF-Based Radical Cations

| Species | g-value | Hyperfine Splitting A(³²S) | Notes |

|---|---|---|---|

| DBTTF•⁺ | 2.0068 | 4.3 G | Pristine radical cation |

| DBTTF-(ViRu)₂•⁺ | 2.000 - 2.009 | 4.3 G | Isotropic signal, confirms spin on DBTTF bridge |

| DBTTF-(ViRu)₂²⁺ | 2.009 | - | Signal corresponding to the DBTTF•⁺ portion |

| ~2.06 - 2.07 | - | Second signal from {Ru}-CH=CH•⁺ portion |

Quantum-Chemical Investigations of Electronic States

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for interpreting experimental data and providing a deeper understanding of the electronic structure, geometry, and energetics of DBTTF systems. acs.orguni-konstanz.de

Density Functional Theory (DFT) Calculations for Ground States and Structural Energetics

DFT calculations are widely used to optimize the molecular geometry and determine the electronic properties of the ground states of neutral DBTTF and its oxidized forms. acs.orgarxiv.org These calculations provide crucial information about the distribution of frontier molecular orbitals (HOMO and LUMO), bond lengths, and atomic charges. acs.orgresearchgate.net

For neutral DBTTF derivatives like DBTTF-(ViRu)₂, DFT calculations show that the Highest Occupied Molecular Orbital (HOMO) is spread across the entire π-conjugated system, but with dominant contributions from the DBTTF ligand, particularly its central TTF core (over 50%). acs.org This finding supports the experimental observation that the first oxidation occurs at the DBTTF bridge. acs.orgacs.org

Upon oxidation, DFT calculations can model the resulting geometric and electronic changes. For example, the planarization of the TTF core upon oxidation to the radical cation state is a well-documented phenomenon that can be accurately predicted by DFT. nih.gov

DFT is also employed to calculate the relative energies of different possible electronic states for the oxidized species. uni-konstanz.de For the dication DBTTF-(ViRu)₂²⁺, calculations using the pbe1pbe functional suggested that an open-shell singlet state is energetically favored, but only by a very small margin over a triplet state (1.7-1.8 kJ/mol). acs.orguni-konstanz.de However, this functional failed to reproduce the experimentally observed asymmetric charge distribution. uni-konstanz.de The use of other functionals, such as M062X, successfully predicted a non-centrosymmetric structure with an uneven charge distribution for the dication, in much better agreement with IR spectroelectrochemical data. uni-konstanz.de This highlights the importance of functional selection in describing the electronic structure of such complex mixed-valent systems. uni-konstanz.de

Table 4: DFT (pbe1pbe) Calculated Frontier Orbital Contributions for DBTTF-(ViRu)₂

| Molecular Orbital | DBTTF Core Contribution | {Ru}-styryl Contribution | Notes |

|---|---|---|---|

| HOMO | ~54% | ~46% | Supports DBTTF as primary oxidation site |

| HOMO-1 | Low | ~96% | Localized on the ruthenium-vinyl subunits |

| HOMO-2 | High | High | Distributed over all constituents |

Contributions computed by Mulliken analysis. acs.org

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Excited States

Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice for calculating the electronic absorption spectra of molecules, providing insights into the nature of electronic transitions and excited states. uni-konstanz.demun.ca By calculating transition energies and oscillator strengths, TD-DFT can simulate UV/Vis/NIR spectra that can be directly compared with experimental results from spectroelectrochemistry. nih.gov

For neutral DBTTF-(ViRu)₂, TD-DFT calculations identify the prominent visible bands as π → π* transitions within the extended chromophore. acs.org These calculations show a shift of electron density from the DBTTF core and ruthenium centers towards the annulated benzene (B151609) rings during these transitions. acs.orguni-konstanz.de

TD-DFT calculations have been particularly successful in reproducing the spectra of the oxidized species. uni-konstanz.de For the DBTTF-(ViRu)₂•⁺ radical cation, calculations accurately predicted the intense NIR absorption band, assigning it to a β-HOMO → β-LUMO transition with mixed intraligand and metal-to-ligand charge transfer character. uni-konstanz.de Similarly, the visible absorptions were assigned to transitions from lower-lying π-orbitals to the β-LUMO. uni-konstanz.de

The theoretical spectra for the dication, DBTTF-(ViRu)₂²⁺, also match well with experimental data, especially for the energetically preferred open-shell singlet and triplet states. uni-konstanz.de These calculations confirm that the broad NIR absorption is composed of multiple electronic transitions, corroborating the deconvolution of the experimental spectrum. acs.org This synergy between TD-DFT and experimental spectroscopy is crucial for a definitive assignment of the complex electronic transitions in oxidized DBTTF systems. acs.orgresearchgate.net

Analysis of Charge and Spin Delocalization in Oxidized Species

The distribution of charge and spin in oxidized this compound (DBTTF) systems is crucial for understanding their electronic properties and potential applications in molecular electronics. Studies on DBTTF-bridged metal complexes provide significant insight into how charge and spin are delocalized upon oxidation.

In a notable study involving a DBTTF-bridged bis(alkenylruthenium) complex, spectroscopic and quantum-chemical investigations were employed to probe the location of oxidation and the subsequent distribution of charge and spin. nih.govacs.org Upon the first one-electron oxidation, the resulting radical cation shows that the oxidation is heavily centered on the DBTTF bridge. nih.govuni-konstanz.de Computational analyses revealed that approximately 60-64% of the charge loss originates from the central tetrathiafulvalene (TTF) core of the DBTTF moiety. The attached benzene rings and vinyl groups account for 26-24% of the charge loss, while the ruthenium centers contribute a minor 6-8% each. nih.govacs.org This indicates a strong bias for the first oxidation to occur at the electron-rich DBTTF ligand. nih.gov

This significant localization of the spin on the DBTTF core in the monocation is further corroborated by Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov The EPR signal of the radical cation, DBTTF-(ViRu)₂•⁺, is isotropic with a g-value of 2.000, which is nearly identical to that of the pristine DBTTF•⁺ radical cation (g = 2.0068). nih.gov This similarity confirms that the unpaired spin density is predominantly located on the DBTTF bridge. nih.govuni-konstanz.de

The electronic structure becomes more intricate upon the second oxidation to form the dication. nih.gov Spectroscopic data for the dicationic species, DBTTF-(ViRu)₂²⁺, suggests an unsymmetrical distribution of the second positive charge, characterizing it as a Class II mixed-valent system. nih.govacs.org This implies that the charge is not equally shared between the two ruthenium entities. Instead, the second oxidation appears to be biased towards one of the peripheral styrylruthenium groups, leading to an electronically coupled mixed-valent state. uni-konstanz.de In this state, there is a resonance between forms where the charge is distributed differently, such as ({Ru}-CH=CH)•⁺-DBTTF•⁺-(CH=CH-{Ru}) and other variations. uni-konstanz.de EPR spectra of the two-electron-oxidized species show two distinct signals: one at g = 2.009, identical to the DBTTF-(ViRu)₂•⁺, and a second signal at a higher g-value (2.058 - 2.071), which is assigned to a {Ru}-CH=CH•⁺ entity. nih.govacs.org This observation supports the model of spin delocalization across both the DBTTF bridge and one of the metal-ligand arms in the dicationic state. acs.org

Calculated Charge Distribution in the One-Electron-Oxidized DBTTF-(ViRu)₂•⁺ Complex

| Molecular Fragment | Contribution to Charge Loss (%) |

|---|---|

| Central TTF Unit | 60 - 64 |

| Annelated Benzene Rings and Vinyl Groups | 24 - 26 |

| Ruthenium Moieties ({Ru}) | 6 - 8 (each) |

Energetic Preference of Closed-Shell Singlet, Triplet, and Open-Shell Singlet States

The dioxidized form of DBTTF-containing systems presents a complex electronic structure where multiple spin states can be close in energy. The dication DBTTF-(ViRu)₂²⁺, for instance, raises questions about its ground state, which could exist as a closed-shell singlet (S), a triplet (T), or an open-shell singlet (OSS) diradical. nih.govacs.org The relative energies of these states are highly sensitive to the computational method used, but experimental evidence and theoretical calculations together help to elucidate the most probable ground state. nih.gov

Quantum-chemical calculations have shown that these different electronic states are energetically very close, suggesting that they might coexist or be thermally accessible at room temperature. nih.gov For the dioxidized DBTTF-(ViRu)₂²⁺ complex, different density functional theory (DFT) functionals predict different ground states. nih.gov

PBE1PBE Functional: Calculations at this level of theory indicate that the open-shell singlet (OSS) state is the most energetically preferred. It is favored by a narrow margin of 1.7-1.8 kJ/mol over the triplet (T) state and by a more significant 7.5-17.2 kJ/mol over the closed-shell singlet (S) state. nih.govacs.org

M062X Functional: In contrast, calculations using the M062X functional, which provided better agreement with experimental spectroscopic data for this system, suggest that the triplet (T) state is the ground state. nih.gov According to these calculations, the triplet state is more stable than the open-shell singlet by 6.4 kJ/mol and more stable than the closed-shell singlet by 18.5 kJ/mol. nih.gov

Calculated Relative Energies of Electronic States for Dioxidized DBTTF-(ViRu)₂²⁺

| Electronic State | Relative Energy (PBE1PBE) (kJ/mol) | Relative Energy (M062X) (kJ/mol) |

|---|---|---|

| Closed-Shell Singlet (S) | +7.5 to +17.2 | +18.5 |

| Open-Shell Singlet (OSS) | 0 (Reference) | +6.4 |

| Triplet (T) | +1.7 to +1.8 | 0 (Reference) |

Charge Transfer Complexes Involving Dibenzotetrathiafulvalene

Formation and Stoichiometry of Donor-Acceptor Complexes

The formation of donor-acceptor complexes between DBTTF and various electron acceptors is a spontaneous process, often achieved by simply mixing solutions of the two components. nih.gov The resulting complexes typically crystallize in a well-defined stoichiometry, most commonly 1:1, which dictates the fundamental electronic structure of the material. nih.govnist.gov

DBTTF forms well-characterized charge-transfer complexes with several potent organic electron acceptors. Notable examples include:

7,7,8,8-Tetracyanoquinodimethane (B72673) (TCNQ): The complex with TCNQ is one of the most extensively studied. nih.govnih.gov The DBTTF-TCNQ complex typically forms with a 1:1 stoichiometry. nih.gov

Pyromellitic dianhydride (PMDA): DBTTF also forms a 1:1 charge-transfer complex with PMDA. iucr.orgresearchgate.net Single crystals can be grown by slow evaporation of a mixed solution of the two compounds. researchgate.net

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ): DBTTF is known to form a charge-transferring complex with DDQ. oup.comsigmaaldrich.cn This complex has been noted for its high electrical conductivity, which is indicative of a different type of crystal packing compared to the TCNQ complex. oup.com

These complexes can be prepared as single crystals or in thin-film form, making them suitable for investigation in various electronic devices like organic field-effect transistors (OFETs). sigmaaldrich.cn

The formation and properties of charge-transfer complexes are intrinsically linked to the electrochemical redox potentials of the donor and acceptor molecules. The difference between the first oxidation potential of the donor (like DBTTF) and the first reduction potential of the acceptor determines the degree of charge transfer in the ground state of the complex. royalsocietypublishing.org

A smaller difference in redox potentials generally leads to a higher degree of charge transfer. royalsocietypublishing.org For instance, the degree of charge transfer (ρ) can be tuned by selecting acceptors with different electron affinities. This is a key strategy for designing organic materials with specific electronic properties, ranging from semiconductors to metals. royalsocietypublishing.org The redox potentials can be influenced by factors such as protonation or the introduction of electron-withdrawing substituents on the donor or acceptor molecules. nih.govresearchgate.net In some DBTTF-based complexes, the degree of charge transfer has been estimated to be unitary, indicating a complete transfer of one electron from the donor to the acceptor. acs.org

Crystallographic Analysis of DBTTF Charge Transfer Complexes

The solid-state arrangement of donor and acceptor molecules in the crystal lattice is a critical determinant of the material's electronic properties. X-ray diffraction is the primary tool used to elucidate these crystal structures.

The crystal structures of DBTTF charge-transfer complexes primarily fall into two categories:

Mixed Stacking: In this arrangement, the donor (DBTTF) and acceptor molecules alternate within the same column (e.g., D-A-D-A). iucr.orgacs.org This is the case for the DBTTF-TCNQ complex, which contributes to its low electrical conductivity. oup.comoup.com The DBTTF-PMDA complex also exhibits a mixed stacking pattern. iucr.orgresearchgate.net

Segregated Stacking: In this motif, donor and acceptor molecules form separate, parallel columns (e.g., D-D-D-D and A-A-A-A). acs.orgaip.org This type of stacking is a prerequisite for high electrical conductivity in organic charge-transfer salts. oup.com The highly conductive DBTTF-DDQ complex is an example that features segregated uniform columns of donors and acceptors. oup.com Similarly, the complex with tetrafluorotetracyanoquinodimethane (TCNQF4) also forms segregated stacks. aip.org

The choice between mixed and segregated stacking is a key factor that differentiates insulating or semiconducting behavior from metallic conductivity in these materials. nih.gov

The distance between adjacent donor and acceptor molecules in the stacks and the way their molecular planes overlap are crucial for the electronic coupling within the complex.

In the mixed-stack DBTTF-TCNQ complex, the intermolecular distance between the DBTTF and TCNQ planes is approximately 3.303 Å. oup.comoup.com For the DBTTF-PMDA complex, this distance is about 3.41 Å. iucr.orgresearchgate.net These short distances facilitate significant charge-transfer interactions. oup.com The mode of overlap, which describes how the molecular orbitals of the donor and acceptor interact, also varies. In the DBTTF-PMDA complex, there is a high degree of overlap between the long axes of the molecules. iucr.orgresearchgate.net In contrast, within the segregated stacks of the DBTTF-TCNQF4 complex, significant dimerization is observed, with two distinct interplanar distances within both the donor and acceptor stacks. acs.org For the TCNQF4 stack, these distances are 3.223 Å and 3.416 Å at 170 K. acs.org

Polymorphism, the ability of a substance to exist in more than one crystal structure, is observed in DBTTF charge-transfer complexes, most notably in DBTTF-TCNQ. nih.govnih.gov This complex can crystallize in at least two different forms, designated as the α- and β-polymorphs, both of which have a 1:1 stoichiometry and a mixed-stack arrangement but differ in their unit cells and optoelectronic properties. nih.govnist.gov

The α-polymorph of DBTTF-TCNQ has a triclinic crystal system. nih.govoup.com The β-polymorph, on the other hand, possesses a distinct unit cell with different lattice parameters, suggesting a monoclinic symmetry. nih.gov These structural differences, although subtle, lead to significant variations in the degree of charge transfer. The α-polymorph exhibits a higher degree of charge transfer (ρ ≈ 0.5e) compared to the nearly neutral β-polymorph (ρ ≈ 0.1e). nih.govnist.gov This, in turn, affects the electronic properties, with the α-polymorph showing electron-dominant transport and the β-polymorph exhibiting hole-dominant transport in field-effect transistors. nih.govnist.gov

Table of Unit Cell Parameters for DBTTF-TCNQ Polymorphs

| Polymorph | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

|---|---|---|---|---|---|---|---|---|

| α-DBTTF-TCNQ | Triclinic | 7.7576 | 8.3622 | 10.400 | 72.14 | 109.77 | 110.19 | nih.gov |

| α-DBTTF-TCNQ | Triclinic | 10.309 | 8.281 | 7.727 | 110.03 | 109.80 | 72.05 | oup.com |

| β-DBTTF-TCNQ | Monoclinic (suggested) | - | 0.997 (nm) | 0.652 (nm) | - | - | 90 | nih.gov |

| α-DBTTF-TCNQ (from solution) | Triclinic | 7.7333 | - | - | - | - | - | csic.es |

Note: Different studies may report slightly different unit cell parameters due to variations in experimental conditions.

Degree of Charge Transfer in DBTTF Complexes

The degree of charge transfer (ρ or δ), which quantifies the amount of electron density transferred from the donor (Dibenzotetrathiafulvalene, DBTTF) to an acceptor molecule, is a critical parameter that governs the electronic and optical properties of the resulting complex. This value can range from zero in a neutral complex to one in a fully ionic complex, with intermediate values indicating a partial charge transfer or mixed-valence state.

Spectroscopic Determination of Ionicity via IR and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for estimating the degree of charge transfer in DBTTF complexes. The underlying principle is that the frequencies of certain molecular vibrations, known as "charge-sensitive modes," shift in a predictable manner with the change in electron density on the molecule. nih.govmdpi.com

In many charge-transfer complexes, the frequency of specific vibrational modes, particularly those involving C=C stretching, are linearly correlated with the ionicity of the molecule. nih.gov For instance, in complexes involving acceptors like 7,7,8,8-tetracyanoquinodimethane (TCNQ), the frequency of the C≡N stretching mode is also sensitive to the charge state. By comparing the vibrational frequencies of the molecules within the complex to those of their known neutral and fully ionized (radical ion) forms, the degree of charge transfer can be accurately interpolated.

A notable example is the polymorphic system of DBTTF-TCNQ. nih.govnih.gov This complex exists in at least two crystalline forms, α and β, which have the same 1:1 stoichiometry but different crystal packing. nih.gov This structural difference leads to a significant variation in their degree of charge transfer. Raman spectroscopy reveals that the α-polymorph is partially ionic with a degree of charge transfer (ρ) of approximately 0.5e, whereas the β-polymorph is considered nearly neutral, with a ρ value of about 0.1e. nih.govnih.gov These spectroscopic findings are pivotal in understanding the divergent electronic behaviors of the two polymorphs.

Degree of Charge Transfer in DBTTF-TCNQ Polymorphs Determined by Raman Spectroscopy

| DBTTF-TCNQ Polymorph | Degree of Charge Transfer (ρ) | Ground State Classification | Reference |

|---|---|---|---|

| α-polymorph | ~0.5 e⁻ | Partially Ionic | nih.govnih.gov |

| β-polymorph | ~0.1 e⁻ | Nearly Neutral | nih.govnih.gov |

Theoretical Prediction of Charge Transfer Amount (e.g., 0.134–0.240 e− for DBTTF-PQ)

Alongside experimental methods, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the degree of charge transfer in DBTTF complexes. nih.govnih.gov These computational approaches can model the electronic structure of the donor-acceptor pair and quantify the electron transfer from the highest occupied molecular orbital (HOMO) of the donor (DBTTF) to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

A systematic DFT study on charge-transfer complexes involving 1,3,6-trinitro-9,10-phenanthrenequinone (PQ) as the acceptor and various aromatic π-electron donors provides a clear example. nih.govnih.gov For the most effective donors in the series, which included DBTTF, pentacene, tetrathiafulvalene (B1198394), 5,10-dimethylphenazine, and tetramethyl-p-phenylenediamine, the calculated amount of charge transfer in the ground state ranged from 0.134 to 0.240 e⁻. nih.govnih.govgrafiati.comnist.gov Specifically for the DBTTF-PQ complex, the calculated ground-state charge transfer (qNPA) was 0.216 e⁻. nih.gov Such a degree of charge transfer is sufficient to induce conducting properties and potentially a neutral-ionic phase transition. nih.gov

Theoretically Predicted Ground-State Charge Transfer for DBTTF-PQ

| Complex | Calculated Charge Transfer (qNPA) | Computational Method | Reference |

|---|---|---|---|

| DBTTF-PQ | 0.216 e⁻ | Density Functional Theory (DFT) | nih.gov |

Characterization of Neutral, Partially Ionic, and Fully Ionic Ground States

Based on the degree of charge transfer (ρ), DBTTF complexes can be classified into three main categories: neutral (ρ ≈ 0), partially ionic (0 < ρ < 1), and fully ionic (ρ ≈ 1). This classification is fundamental as it directly correlates with the material's ground-state properties.

Neutral Ground State: In these complexes, the interaction between the donor and acceptor is weak, and there is minimal electron transfer. An example is the β-polymorph of DBTTF-TCNQ, which has a ρ value of approximately 0.1e. nih.govaip.org These materials are typically insulators or semiconductors.

Partially Ionic (Mixed-Valence) Ground State: These complexes exhibit an intermediate degree of charge transfer. The α-polymorph of DBTTF-TCNQ, with ρ ≈ 0.5e, falls into this category. nih.govaip.org This state is often associated with interesting electronic phenomena, including enhanced conductivity and the potential for neutral-ionic transitions under external stimuli like temperature or pressure. The DBTTF-PQ complex, with a calculated ρ of 0.216, is also characterized as being in a mixed-valence state. nih.gov

Fully Ionic Ground State: In this state, a near-complete transfer of one electron occurs from the DBTTF donor to the acceptor molecule. A clear example is the charge-transfer salt formed between DBTTF and 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4TCNQ). acs.org Analysis of the molecular geometries within the DBTTF-F4TCNQ crystal structure confirms a complete charge transfer (ρ ≈ 1). acs.org These fully ionic complexes often exhibit distinct magnetic and electronic properties compared to their neutral or partially ionic counterparts.

Electronic and Optoelectronic Properties of Charge Transfer Complexes

The electronic and optoelectronic properties of DBTTF-based charge-transfer complexes are intrinsically linked to their molecular composition, degree of charge transfer, and solid-state packing arrangement.

Charge Transport Mechanisms in Mixed-Stack and Segregated-Stack Architectures

The crystal packing of donor and acceptor molecules into either mixed or segregated stacks dictates the charge transport pathways and, consequently, the electrical conductivity of the material. nih.govoup.com

Mixed-Stack Architecture: In this arrangement, donor (D) and acceptor (A) molecules alternate within the same column (...D-A-D-A...). This is the structure observed in both polymorphs of DBTTF-TCNQ. nih.govrsc.org Generally, mixed-stack complexes are insulators or semiconductors because the direct overlap between identical molecules (D-D or A-A), which is necessary for efficient charge transport, is interrupted. However, they can still exhibit ambipolar transport, as seen in DBTTF-TCNQ, where both electrons and holes can act as charge carriers. nih.gov The transport in these systems can be influenced by a superexchange mechanism, where the transport is mediated by the intervening D or A molecule.

Segregated-Stack Architecture: Here, donors and acceptors form separate, parallel columns (...D-D-D... and ...A-A-A...). oup.com This arrangement allows for significant orbital overlap between adjacent identical molecules, creating pathways for high charge mobility. Consequently, segregated-stack complexes often exhibit much higher electrical conductivities, sometimes reaching metallic behavior. The complex of DBTTF with 2,5-dichloro-3,6-dihydroxy-p-benzoquinone (DDQ) is known to form segregated columns and displays high conductivity. rsc.org Similarly, the fully ionic DBTTF-F4TCNQ complex crystallizes in segregated stacks. acs.org However, realizing transistor properties in these highly conductive segregated stacks can be challenging. oup.com

Correlation Between Structural Variations and Optoelectronic Response

Subtle changes in the crystal structure, such as polymorphism, can lead to dramatic differences in the optoelectronic properties of DBTTF charge-transfer complexes. The case of the α- and β-polymorphs of DBTTF-TCNQ is a prime example of this structure-property relationship. nih.govaip.org

Although both polymorphs are mixed-stack and exhibit ambipolar charge transport, their dominant charge carrier type is different. The α-polymorph, with its higher degree of charge transfer (ρ ≈ 0.5e), shows electron-dominant transport. nih.govaip.org In contrast, the nearly neutral β-polymorph (ρ ≈ 0.1e) is hole-dominant. nih.govaip.org These distinct electrical characteristics arise from subtle variations in the donor-acceptor overlap within the crystal lattice. nih.gov These differences in molecular overlap affect the mixing of the frontier molecular orbitals (HOMO and LUMO), which in turn alters the charge injection and transport pathways for electrons and holes. This experimental observation validates theoretical predictions that small shifts in donor-acceptor packing can significantly impact and unbalance the charge transport characteristics in mixed-stack complexes. nih.gov

Ambipolar Charge Transport Characteristics in Polymorphic Complexes

The phenomenon of polymorphism, where a compound crystallizes into multiple distinct crystal structures, plays a critical role in determining the electronic properties of charge-transfer (CT) complexes. In the case of the complex formed between this compound (DBTTF) and 7,7,8,8-tetracyanoquinodimethane (TCNQ), this structural variability leads to significant differences in charge transport behavior. nih.govminsky.ai

The DBTTF-TCNQ complex is known to crystallize in at least two polymorphs, designated α and β, when grown via physical vapor transport. nih.govnih.gov Although these polymorphs share the same 1:1 stoichiometric ratio of the donor (DBTTF) to the acceptor (TCNQ), they possess unique unit cells and molecular packing. nih.govnist.gov These subtle structural distinctions have a profound impact on their optoelectronic characteristics. nih.govminsky.ai

Organic field-effect transistors (OFETs) fabricated from single crystals of these polymorphs have demonstrated that both forms exhibit ambipolar charge transport, meaning they can conduct both holes and electrons. nih.govnih.gov However, the dominant charge carrier differs between the two. The α-polymorph displays electron-dominant transport, whereas the β-polymorph is hole-dominant. nih.govnist.gov